

CCG258747 selectivity profile against other GRKs

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An Objective Comparison of the GRK Selectivity Profile of CCG258747

This guide provides a detailed comparison of the G protein-coupled receptor kinase (GRK) selectivity profile of the inhibitor **CCG258747** against other known GRK inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to CCG258747

CCG258747 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), developed from a paroxetine scaffold.[1][2][3][4] It has demonstrated high selectivity for the GRK2 subfamily over other kinases, making it a valuable tool for studying the roles of GRK2 in various signaling pathways and as a potential therapeutic agent for conditions like heart failure. [1][2][5][6] **CCG258747** has been shown to effectively penetrate cell membranes and inhibit GRK2 activity in cellular assays, such as blocking the internalization of the μ -opioid receptor.[1] [2][7]

Comparative Selectivity Profile

The inhibitory activity of **CCG258747** and other reference compounds against members of the GRK family and other selected kinases is summarized below. **CCG258747** exhibits a strong preference for GRK2, with an IC50 value of 18 nM.[5][7] Its selectivity is notably high when compared to GRK1 (518-fold) and GRK5 (83-fold).[1][5][7]



Inhibitor	GRK1 IC50 (µM)	GRK2 IC50 (μM)	GRK5 IC50 (μM)	PKA IC50 (μM)	ROCK1 IC50 (µM)	Selectiv ity (GRK1/ GRK2)	Selectiv ity (GRK5/ GRK2)
CCG258 747	9.32	0.018	1.5	>100	>10	518x	83x
CCG258 208	87.3	0.030	7.09	>75	>75	>2500x	230x
CCG215 022	3.9	0.15	0.38	-	-	26x	2.5x
GSK180 736A	-	0.77	-	-	-	-	-
CCG273 441	-	4.8	0.0038	-	-	-	1263x (over GRK2)
KR- 39038	-	-	0.02	-	-	-	-

Data compiled from multiple sources.[1][5][7] Note: "-" indicates data not available.

Experimental Methodologies

The determination of the inhibitory potency (IC50) of **CCG258747** was conducted through in vitro kinase activity assays.[1]

In Vitro Kinase Inhibition Assay

- Objective: To measure the concentration-dependent inhibition of GRK1, GRK2, and GRK5 by CCG258747.
- Assay Components:
 - Enzymes: 50 nM of GRK1, GRK2, or GRK5.



Substrate: 500 nM tubulin.

Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% n-dodecyl β-D-maltoside.

Cofactor: ATP.

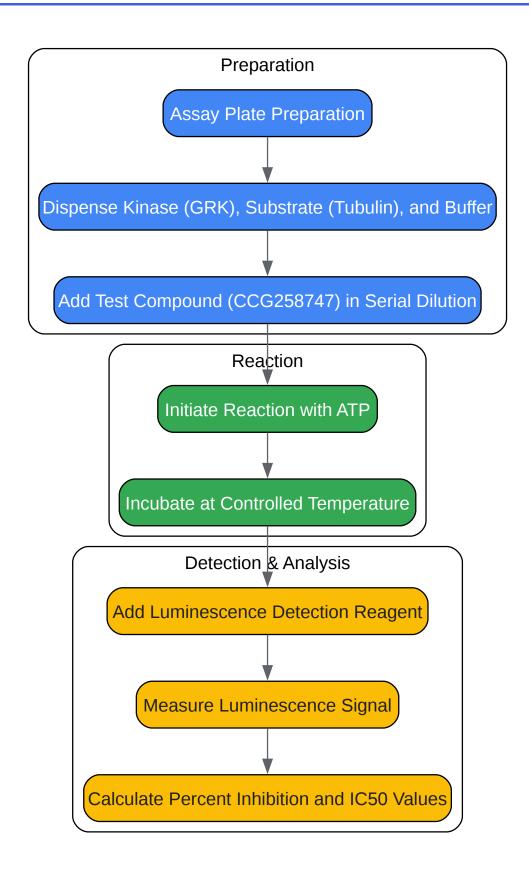
Procedure:

- The kinase, substrate, and buffer were combined in assay wells.
- CCG258747 was added across a range of concentrations.
- The enzymatic reaction was initiated by the addition of a saturating concentration of ATP.
- The mixture was incubated to allow for substrate phosphorylation.
- The reaction was terminated, and a luminescence-based detection reagent was added.
 This reagent quantifies the amount of ATP remaining in the solution, which is inversely proportional to kinase activity.
- Luminescence was measured using a BMG Labtech PHERAstar imaging system.
- IC50 values were calculated from the resulting dose-response curves.
- Selectivity Screening: For other kinases like PKA and ROCK1, similar assays were performed. Compounds were typically screened at a fixed concentration (e.g., 10 μM for ROCK1) to determine the percent inhibition.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro kinase inhibition profile of a test compound like **CCG258747**.





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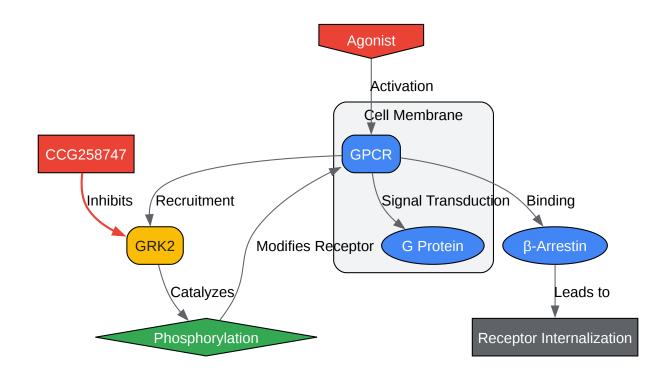
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.





Signaling Pathway Context

CCG258747 inhibits GRK2, a key regulator in G protein-coupled receptor (GPCR) signaling. The diagram below shows the canonical GPCR desensitization pathway and the point of inhibition by **CCG258747**.



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Caption: GPCR desensitization pathway and the inhibitory action of **CCG258747**.

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